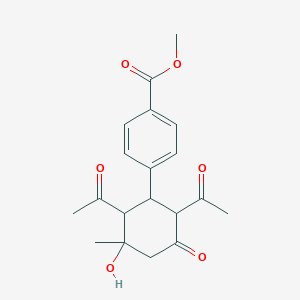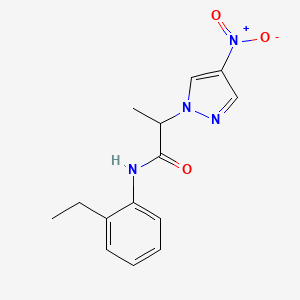
methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate
Übersicht
Beschreibung
Methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate is an organic compound with the molecular formula C₁₉H₂₂O₆ It is a derivative of benzoic acid and features a cyclohexyl ring substituted with acetyl, hydroxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclohexyl ring: This step involves the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions.
Introduction of functional groups: The acetyl, hydroxy, and methyl groups are introduced through selective reactions, such as acetylation, hydroxylation, and methylation, using appropriate reagents and catalysts.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Methyl 4-hydroxybenzoate
- Methyl 3,5-diacetylbenzoate
Uniqueness
Methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate is unique due to its specific combination of functional groups and the presence of a substituted cyclohexyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
methyl 4-(2,6-diacetyl-3-hydroxy-3-methyl-5-oxocyclohexyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-10(20)15-14(22)9-19(3,24)17(11(2)21)16(15)12-5-7-13(8-6-12)18(23)25-4/h5-8,15-17,24H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBVESBSOGABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-(4-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4216858.png)
![methyl (3-oxo-1-{[(3-phenylpropanoyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4216866.png)
![2-[(4-Methylsulfanylphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4216879.png)
![4-[2-(allyloxy)phenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4216890.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B4216892.png)

![2-oxo-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B4216917.png)
![(2-furylmethyl){5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4216924.png)
![4-[1-(4-chlorophenyl)ethyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4216927.png)
![4-chloro-N-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4216944.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4216952.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B4216970.png)
![1-[4-(Butan-2-yl)phenyl]-3-methylthiourea](/img/structure/B4216977.png)
